molecular formula C16H12BrFN2O4 B12937063 2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide CAS No. 70931-08-7

2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide

Cat. No.: B12937063
CAS No.: 70931-08-7
M. Wt: 395.18 g/mol
InChI Key: XVSYYXIAMSDAFJ-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Fluorination: The addition of a fluorine atom to the benzoyl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for acylation and fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions, particularly involving the bromine and fluorine atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to the formation of different halogenated compounds.

Scientific Research Applications

2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

70931-08-7

Molecular Formula

C16H12BrFN2O4

Molecular Weight

395.18 g/mol

IUPAC Name

2-bromo-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide

InChI

InChI=1S/C16H12BrFN2O4/c1-19(15(21)9-17)14-7-6-10(20(23)24)8-12(14)16(22)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3

InChI Key

XVSYYXIAMSDAFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F)C(=O)CBr

Origin of Product

United States

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